1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity and interesting photophysical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-diketones with hydrazines. In the case of fluorinated pyrazoles, the introduction of fluorine atoms can be achieved through the use of fluorinated starting materials or by direct fluorination reactions. For example, a series of new (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles bearing fluorine atoms at different positions of the aryl group have been synthesized from the corresponding β-diketones . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for Schiff base formation, can be achieved by Vilsmeier-Haack reaction .
Molecular Structure Analysis
The molecular structure of fluorophenyl pyrazoles has been extensively studied using X-ray diffraction analysis, which provides detailed information about the geometrical parameters of the molecules. For instance, the crystal structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using HF and DFT levels of calculations, and the results were in agreement with experimental infrared bands . The dihedral angles between the pyrazole and benzene rings in these compounds can vary, indicating different degrees of planarity and potential for diverse electronic properties .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms of the pyrazole ring and any functional groups attached to the phenyl rings. For example, the synthesis of Schiff bases involves the reaction of pyrazole-4-carboxaldehyde derivatives with amines or thiols . The presence of a fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and ability to stabilize negative charge .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl pyrazoles are influenced by the substituents on the pyrazole ring. The photophysical properties, such as absorption and emission spectra, can be tuned by changing the aryl substituents at the 1- and 3-positions of the pyrazoline ring . The introduction of fluorine atoms can enhance the biological activity of these compounds, as demonstrated by their inhibitory potency on various isoforms of nitric oxide synthase (NOS) . Additionally, the electronic structure and energy ordering of the emissive and electron-transfer states can be probed using density functional calculations, which agree qualitatively well with experimental data .
Scientific Research Applications
Synthesis and Crystal Structures
- Pyrazole compounds, including those with 4-fluorophenyl groups, have been synthesized and their structures characterized through X-ray crystal structure determination. The study of the dihedral angles between the pyrazole and fluoro-substituted rings contributes to the understanding of their molecular configurations (Loh et al., 2013).
Potential as COX-2 Inhibitors
- Derivatives of 4,5-Diaryl-1H-pyrazole-3-ol, a related compound, have been synthesized as potential COX-2 inhibitors, suggesting a possible application in anti-inflammatory drugs (Patel et al., 2004).
Antimicrobial Activity
- A series of pyrazoline derivatives, including those with 4-fluorophenyl substituents, showed promising antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bonacorso et al., 2006).
Tautomerism Studies
- Research has been conducted on the tautomerism of compounds including 3-(4-fluorophenyl)-1H-pyrazole, which contributes to the fundamental understanding of chemical structures and reactions (Yamuna et al., 2014).
Antitubercular Evaluation
- N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for antitubercular activity, revealing their potential in treating tuberculosis (Khunt et al., 2012).
Fluorometric Sensing
- A novel pyrazoline-based derivative has been utilized for fluorometric “Turn-off” sensing of metal ions, suggesting applications in the field of chemical sensing and environmental monitoring (Bozkurt & Gul, 2018).
Cholesterol Biosynthesis Inhibition
- Trisubstituted pyrazole mevalonolactones, including those with 4-fluorophenyl substituents, have shown inhibitory effects on HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis (Sliskovic et al., 1990).
Antipsychotic Potential
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic potential, opening avenues for research in psychiatric medication (Wise et al., 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGVTMSAQXJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622231 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole | |
CAS RN |
939044-47-0 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.